molecular formula C6H14N2O B114563 (3R,4R)-3-aminoazepan-4-ol CAS No. 150989-57-4

(3R,4R)-3-aminoazepan-4-ol

Cat. No.: B114563
CAS No.: 150989-57-4
M. Wt: 130.19 g/mol
InChI Key: ZZWNCDLYERZDIQ-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3-Aminoazepan-4-ol is a seven-membered azepane ring derivative featuring both amino (-NH₂) and hydroxyl (-OH) functional groups at the 3R and 4R positions, respectively. This stereochemical configuration imparts unique physicochemical and biological properties, making it a valuable scaffold in pharmaceutical and material science research.

Properties

CAS No.

150989-57-4

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(3R,4R)-3-aminoazepan-4-ol

InChI

InChI=1S/C6H14N2O/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1

InChI Key

ZZWNCDLYERZDIQ-PHDIDXHHSA-N

SMILES

C1CC(C(CNC1)N)O

Isomeric SMILES

C1C[C@H]([C@@H](CNC1)N)O

Canonical SMILES

C1CC(C(CNC1)N)O

Synonyms

1H-Azepin-4-ol,3-aminohexahydro-,(3R,4R)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table summarizes key structural and stereochemical distinctions between (3R,4R)-3-aminoazepan-4-ol and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Configuration Functional Groups Ring Size Key Applications Reference
This compound C₆H₁₄N₂O 130.19 (3R,4R) Amino, hydroxyl 7-membered Drug intermediates, chiral catalysts (Hypothetical)
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol C₆H₁₂O₃ 132.16 (3R,4R) Hydroxyl, hydroxymethyl 6-membered Pharmaceutical synthesis, materials
(3R,4S)-4-Aminooxan-3-ol hydrochloride C₅H₁₂ClNO₂ 153.61 (3R,4S) Amino, hydroxyl (HCl salt) 6-membered Synthetic intermediates
Key Observations:

Ring Size and Flexibility :

  • The 7-membered azepane ring in the target compound offers greater conformational flexibility compared to 6-membered oxane derivatives (e.g., (3R,4R)-4-(hydroxymethyl)oxan-3-ol). This flexibility may enhance binding to biological targets or improve material properties in polymer applications .
  • Smaller oxane rings (6-membered) exhibit more rigid conformations, which can stabilize specific hydrogen-bonding networks, as seen in crystal structures of related compounds .

This difference influences solubility and reactivity in synthetic pathways . The hydrochloride salt form of (3R,4S)-4-aminooxan-3-ol enhances aqueous solubility compared to free-base amino alcohols, a property critical for pharmaceutical formulations .

Stereochemical Impact: The (3R,4R) configuration in the target compound and (3R,4R)-4-(hydroxymethyl)oxan-3-ol enables specific intramolecular interactions, such as hydrogen bonding, which stabilize crystal structures or bioactive conformations . In contrast, the (3R,4S) diastereomer (e.g., (3R,4S)-4-aminooxan-3-ol hydrochloride) exhibits distinct spatial arrangements that alter intermolecular interactions and biological activity .

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